Brain Muscarinic Receptor Occupancy: 5-HMT (Fesoterodine Active Metabolite) Versus Oxybutynin and Trihexyphenidyl
The active metabolite of fesoterodine, 5-hydroxymethyl tolterodine (5-HMT), demonstrates substantially lower brain muscarinic receptor occupancy compared with the widely used OAB antimuscarinic oxybutynin and the central antimuscarinic trihexyphenidyl. In a direct head-to-head study using brain microdialysis and in vivo receptor-binding analysis with unlabeled muscarinic tracer in rats, receptor occupancy at clinical plasma concentrations was rarely observed for 5-HMT, whereas mean occupancy reached 20% for oxybutynin and 67% for trihexyphenidyl [1]. The brain-to-plasma unbound concentration ratio at steady state (Kp,uu) of 5-HMT was much lower than that of both comparators [1]. These quantitative differences in brain distribution and receptor occupancy are proposed as the mechanistic basis for the reported lack of significant cognitive impairment with fesoterodine, in contrast to agents with higher CNS penetration [1].
| Evidence Dimension | Brain muscarinic receptor occupancy at clinical plasma concentrations |
|---|---|
| Target Compound Data | 5-HMT (active metabolite of fesoterodine): occupancy rarely observed |
| Comparator Or Baseline | Oxybutynin: 20% occupancy; Trihexyphenidyl: 67% occupancy |
| Quantified Difference | 5-HMT occupancy ≈ 0% vs. oxybutynin 20% vs. trihexyphenidyl 67% |
| Conditions | Brain microdialysis and in vivo receptor-binding analysis in rats at clinical plasma concentrations |
Why This Matters
This provides quantitative mechanistic evidence for selecting fesoterodine-based therapies (and their analytical standards) in studies where CNS safety is a critical endpoint, directly informing procurement decisions for cognitive safety-focused research programs.
- [1] Shiho M, Tanaka S, Nakatani E, Kurosawa T, Kubo Y, Deguchi Y, Okura T. Brain distribution and muscarinic receptor occupancy of an active metabolite of fesoterodine in rats. J Pharmacol Exp Ther. 2025 Feb;392(2):100058. doi: 10.1016/j.jpet.2024.100058. PMID: 40023598. View Source
